1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea 1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 897621-06-6
VCID: VC5521552
InChI: InChI=1S/C22H21ClFN5O2S/c23-15-2-1-3-17(12-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-10-8-28(9-11-29)19-6-4-16(24)5-7-19/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C22H21ClFN5O2S
Molecular Weight: 473.95

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

CAS No.: 897621-06-6

Cat. No.: VC5521552

Molecular Formula: C22H21ClFN5O2S

Molecular Weight: 473.95

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-3-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea - 897621-06-6

Specification

CAS No. 897621-06-6
Molecular Formula C22H21ClFN5O2S
Molecular Weight 473.95
IUPAC Name 1-(3-chlorophenyl)-3-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
Standard InChI InChI=1S/C22H21ClFN5O2S/c23-15-2-1-3-17(12-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-10-8-28(9-11-29)19-6-4-16(24)5-7-19/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31)
Standard InChI Key MPVQMLBAODJHTF-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl

Introduction

Structural and Chemical Characterization

The compound’s structure integrates three pharmacologically significant moieties: a 3-chlorophenyl group, a 4-fluorophenyl-substituted piperazine ring, and a thiazole core linked via a urea functional group. This arrangement confers distinct electronic and steric properties, enhancing its capacity for molecular interactions. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, contributes to aromaticity and metabolic stability . The piperazine moiety, a six-membered ring with two nitrogen atoms, enables hydrogen bonding and cation-π interactions, often critical for receptor binding .

Key Structural Contributions:

  • Thiazole Ring: Enhances lipophilicity and facilitates π-π stacking with biological targets .

  • Piperazine Substituent: Modulates solubility and confers conformational flexibility for receptor engagement .

  • Urea Linkage: Serves as a hydrogen bond donor/acceptor, improving target affinity .

Pharmacological Activity and Mechanisms

CompoundCell LineIC50 (μM)Reference
Derivative 2gHL-600.22
Derivative 2gA5490.34
Derivative 2gMDA-MB-2310.41

Mechanistic studies suggest dual inhibition of kinase signaling and apoptosis induction via caspase-3 activation . The thiazole ring may intercalate DNA or inhibit topoisomerase II, while the piperazine group modulates protein kinase B (Akt) pathways .

Antimicrobial Efficacy

Thiazole derivatives exhibit broad-spectrum antimicrobial activity. In a screen against Gram-positive and Gram-negative pathogens, structurally related compounds displayed minimum inhibitory concentrations (MICs) comparable to first-line antibiotics .

Bacterial StrainMIC (μg/mL)Reference
E. coli8
S. aureus16

The 4-fluorophenyl group enhances membrane permeability, while the urea linkage disrupts bacterial cell wall synthesis .

Neuropharmacological Effects

Piperazine derivatives are well-documented serotonin receptor modulators. In vivo studies of analogs demonstrated a 50% increase in synaptic serotonin levels, suggesting potential antidepressant activity .

ParameterControl GroupTreatment Group
Serotonin (ng/mL)120 ± 15180 ± 20

Comparative Analysis with Structural Analogs

Modifications to the parent structure significantly alter bioactivity:

  • Chlorophenyl vs. Methylphenyl: Chlorine’s electron-withdrawing effect improves metabolic stability but reduces solubility compared to methyl groups .

  • Fluorophenyl vs. Unsubstituted Phenyl: Fluorine enhances blood-brain barrier penetration, critical for neuroactive compounds .

Research Limitations and Future Directions

Current data gaps include in vivo toxicity profiles and pharmacokinetic studies. Future work should prioritize:

  • Optimization of Bioavailability: Prodrug strategies to enhance water solubility.

  • Target Identification: Proteomic studies to elucidate binding partners.

  • Therapeutic Expansion: Evaluation in neurodegenerative and inflammatory models.

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